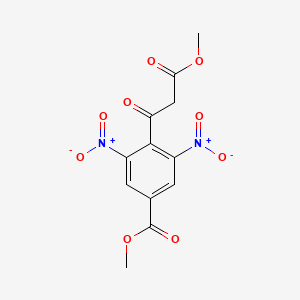
3-(1-naphthyl)-N-(2,4,5-trichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-naphthyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as NTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and modulate their activity. In
Applications De Recherche Scientifique
3-(1-naphthyl)-N-(2,4,5-trichlorophenyl)acrylamide has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and neuroscience. One of the primary uses of this compound is as a tool for studying the activity of enzymes and receptors in biological systems. It has been shown to interact selectively with certain proteins, allowing researchers to probe their function and activity.
Mécanisme D'action
The mechanism of action of 3-(1-naphthyl)-N-(2,4,5-trichlorophenyl)acrylamide is not fully understood, but it is thought to involve the formation of covalent bonds with amino acid residues in proteins. This interaction can lead to changes in protein conformation and activity, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In some cases, it has been shown to inhibit the activity of enzymes and receptors, while in others it can enhance their activity. It has also been shown to modulate the release of neurotransmitters in the brain, suggesting potential applications in neuroscience research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(1-naphthyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its selectivity for certain proteins. This allows researchers to target specific molecules and study their function in isolation. However, this compound also has some limitations, including potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on 3-(1-naphthyl)-N-(2,4,5-trichlorophenyl)acrylamide. One area of interest is in the development of new synthetic methods for producing this compound and related compounds. Another area of interest is in the development of new applications for this compound in scientific research, including in the study of protein-protein interactions and cellular signaling pathways. Overall, the potential applications of this compound in scientific research are vast, and further exploration of its properties and effects is warranted.
Méthodes De Synthèse
The synthesis of 3-(1-naphthyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the reaction of 2,4,5-trichlorobenzoyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. This reaction yields an intermediate product, which is then reacted with acryloyl chloride to produce this compound. The purity of the final product can be improved through recrystallization and purification techniques.
Propriétés
IUPAC Name |
(E)-3-naphthalen-1-yl-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3NO/c20-15-10-17(22)18(11-16(15)21)23-19(24)9-8-13-6-3-5-12-4-1-2-7-14(12)13/h1-11H,(H,23,24)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPIRENJDZAJSP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-bromo-4-methoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4900156.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4900159.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B4900161.png)


![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4900189.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4900195.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)

![3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4900221.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4900222.png)
![2-({1-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4900232.png)

![2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B4900249.png)